molecular formula C12H6BrF3O B6196027 2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene CAS No. 2680534-96-5

2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene

Cat. No.: B6196027
CAS No.: 2680534-96-5
M. Wt: 303.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene is an organic compound with the molecular formula C12H6BrF3O. It is a halogenated aromatic compound that features bromine, fluorine, and phenoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene typically involves multiple steps. One common method starts with the fluorination of a suitable precursor, followed by bromination and phenoxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of multiple halogen atoms can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene is unique due to its specific arrangement of bromine, fluorine, and phenoxy groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized chemical syntheses and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene involves the bromination of 1,3-difluoro-5-(4-fluorophenoxy)benzene using a brominating agent.", "Starting Materials": [ "1,3-difluoro-5-(4-fluorophenoxy)benzene", "Brominating agent (e.g. N-bromosuccinimide, bromine, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. iron(III) bromide, aluminum bromide, etc.)" ], "Reaction": [ "Dissolve 1,3-difluoro-5-(4-fluorophenoxy)benzene in a suitable solvent.", "Add the brominating agent and catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.) for a suitable time (e.g. 1-24 hours).", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate, etc.).", "Extract the product using a suitable solvent (e.g. ethyl acetate, dichloromethane, etc.).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product using a suitable purification technique (e.g. column chromatography, recrystallization, etc.) to obtain the desired product." ] }

CAS No.

2680534-96-5

Molecular Formula

C12H6BrF3O

Molecular Weight

303.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.